molecular formula C16H25N3O2S B14921643 Ethyl 4-({[2-(diethylamino)ethyl]carbamothioyl}amino)benzoate

Ethyl 4-({[2-(diethylamino)ethyl]carbamothioyl}amino)benzoate

Cat. No.: B14921643
M. Wt: 323.5 g/mol
InChI Key: LMRJFAQWNVYMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[({[2-(DIETHYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound with a variety of applications in scientific research. It is known for its unique structure, which includes both an ethyl ester and a diethylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({[2-(DIETHYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with diethylamine to form an intermediate, which is then reacted with ethyl chloroformate to produce the final compound. The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({[2-(DIETHYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

ETHYL 4-[({[2-(DIETHYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[({[2-(DIETHYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, modulating their activity. The compound can also participate in covalent bonding with target molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(2-ACETYLOXYBENZOYL)AMINO]BENZOATE
  • ETHYL 4-[(4-NITROBENZYLIDENE)AMINO]BENZOATE
  • ETHYL 4-[(4-ETHOXYBENZOYL)AMINO]BENZOATE

Uniqueness

ETHYL 4-[({[2-(DIETHYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C16H25N3O2S

Molecular Weight

323.5 g/mol

IUPAC Name

ethyl 4-[2-(diethylamino)ethylcarbamothioylamino]benzoate

InChI

InChI=1S/C16H25N3O2S/c1-4-19(5-2)12-11-17-16(22)18-14-9-7-13(8-10-14)15(20)21-6-3/h7-10H,4-6,11-12H2,1-3H3,(H2,17,18,22)

InChI Key

LMRJFAQWNVYMDS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=S)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.